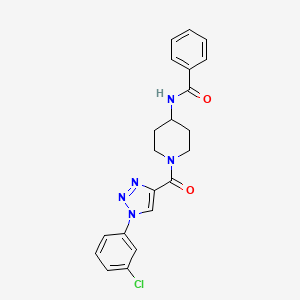

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a benzamide moiety. The triazole ring is known for its stability and resistance to metabolic degradation, making it a valuable scaffold in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

Formation of the Benzamide Moiety: The benzamide group is attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Oxidation

The methoxy group (if present in derivatives) can undergo oxidation to a hydroxyl group under strong oxidizing conditions (e.g., using KMnO₄ or other oxidizing agents). This reaction alters solubility and biological activity.

Reduction

The carbonyl group in the benzamide moiety can be reduced to an amine using agents like lithium aluminum hydride (LiAlH₄). This reaction modifies the amide’s hydrogen-bonding capacity, potentially affecting target binding.

Substitution

The chlorine atom on the phenyl ring is susceptible to nucleophilic substitution. For example:

-

Amine substitution : Reaction with primary/secondary amines under basic conditions (e.g., NaHCO₃, DMF) replaces Cl with amine groups .

-

Thiol substitution : Thiols can displace Cl under similar conditions, introducing sulfur-containing derivatives .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Hydroxyl substitution |

| Reduction | LiAlH₄ | Amine formation |

| Chlorine substitution | Amines, NaHCO₃, DMF | Amine/thiol derivatives |

Structural Modifications and SAR

Structure-activity relationship (SAR) studies highlight how modifications influence biological activity:

-

R-group substitutions : Replacing the tert-butyl group on the phenyl ring with hydrophilic groups (e.g., morpholino) reduces PXR-binding affinity, while hydrophobic groups (e.g., tert-butyl) enhance activity .

-

Amide nitrogen modifications : Larger substituents (e.g., piperidinyl) diminish binding compared to smaller alkyl groups .

| Modification | Effect on Activity | Example |

|---|---|---|

| tert-Butyl → Hydrophilic | Reduced PXR binding | Morpholino |

| Amide N-substitution | Diminished binding | Piperidinyl |

Mechanistic Insights

The triazole ring acts as a bioisostere for amide groups, enabling interactions with enzymes or receptors. The piperidine moiety enhances binding affinity, while the benzamide contributes to pharmacokinetics. Substitution reactions (e.g., replacing Cl with amines) may alter these interactions, impacting biological activity .

Research Implications

The compound’s reactivity profile makes it a versatile scaffold for drug discovery. For instance:

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazole derivatives. N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has shown promise in inhibiting cancer cell proliferation. In vitro assays revealed that related triazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics like Cisplatin .

Neuropharmacological Effects

The compound also exhibits neuropharmacological potential. Triazole derivatives have been studied for their ability to modulate neurotransmitter systems, particularly through acetylcholinesterase inhibition. This mechanism may enhance cognitive function and provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's. The anti-acetylcholinesterase activity of this compound suggests it could be beneficial in developing treatments for cognitive impairments.

Antiproliferative Effects

A notable study demonstrated that specific structural modifications on triazole derivatives significantly influenced their antiproliferative activity against various cancer cell lines. Compounds with optimized substituents exhibited lower IC50 values than established treatments .

In Vivo Studies

Preliminary in vivo studies suggest that certain derivatives of this compound can reduce tumor growth in animal models while exhibiting minimal toxicity to normal tissues. Such findings are critical for evaluating the therapeutic potential and safety profile of these compounds before clinical trials .

作用機序

The mechanism of action of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The benzamide moiety can interact with proteins, affecting their function and stability.

類似化合物との比較

Similar Compounds

- N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methanamide

- N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Uniqueness

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring provides stability, while the piperidine and benzamide moieties enhance its interaction with biological targets.

生物活性

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential neuroprotective effects based on recent studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity across various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 2.70 |

| Compound B | HT-29 | 5.04 |

| Compound C | SMMC7721 | 4.44 |

These compounds induce apoptosis through mechanisms involving increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

Antimicrobial Activity

The triazole-containing compounds have also been evaluated for their antimicrobial properties. For example, studies have shown that derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 15.00 |

The presence of the triazole ring enhances the interaction with bacterial enzymes, leading to effective inhibition .

Neuroprotective Effects

Some studies suggest that triazole derivatives may exhibit neuroprotective effects. For instance, in models of neurodegeneration, compounds have been shown to reduce oxidative stress markers and improve neuronal survival rates. The mechanism is thought to involve modulation of neuroinflammatory pathways and enhancement of antioxidant defenses .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives similar to this compound. These compounds were tested in vitro against various cancer cell lines and showed promising results:

- Compound D exhibited an IC50 value of 3.5 µM against MCF-7 cells.

- Compound E demonstrated significant antimicrobial activity with an MIC of 10 µg/mL against E. coli.

These findings support the hypothesis that modifications in the triazole structure can lead to enhanced biological activities .

特性

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-16-7-4-8-18(13-16)27-14-19(24-25-27)21(29)26-11-9-17(10-12-26)23-20(28)15-5-2-1-3-6-15/h1-8,13-14,17H,9-12H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXBGHIFTKIELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。